Buclizine

Catalog No.
S007866
CAS No.
82-95-1
M.F
C28H33ClN2
M. Wt
433.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buclizine

CAS Number

82-95-1

Product Name

Buclizine

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine

Molecular Formula

C28H33ClN2

Molecular Weight

433.0 g/mol

InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

solubility

2.46e-04 g/L

Synonyms

1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine, Aphilan, Bucladin-S, buclizine, buclizine dihydrochloride, buclizine hydrochloride, Softran

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

The exact mass of the compound Buclizine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.46e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Buclizine is an antihistamine medication primarily used for its antiemetic and anticholinergic properties. It belongs to the piperazine derivative family of drugs and is chemically classified as a diphenylmethane. The molecular formula for buclizine is C28H33ClN2C_{28}H_{33}ClN_{2}, with a molecular weight of approximately 433.028 g/mol . This compound is known for its ability to block histamine H1 receptors and muscarinic acetylcholine receptors, which contributes to its effectiveness in treating motion sickness and other related conditions .

Buclizine acts primarily by blocking histamine H1 receptors in the central nervous system. Histamine, when released in response to motion sickness or other triggers, can induce nausea, vomiting, and dizziness. By binding to these receptors, buclizine prevents histamine from exerting its effects []. Additionally, buclizine might have some anticholinergic properties, further contributing to its antiemetic and antivertigo effects [].

  • Toxicity: Buclizine is generally well-tolerated, but drowsiness is the most common side effect [, ]. In high doses, it can cause dry mouth, blurred vision, and difficulty urinating [].
  • Flammability: No data available on the flammability of buclizine in scientific publications.
  • Reactivity: Buclizine is likely to react with strong acids and bases, but specific details require further investigation.
, particularly in its synthesis and metabolic pathways. One notable reaction involves the formation of buclizine dihydrochloride, which occurs when buclizine reacts with hydrogen chloride in a two-to-one molar ratio . This reaction highlights the compound's ability to form salts that may enhance its solubility and bioavailability.

Buclizine exhibits a range of biological activities that make it useful in clinical settings. Its primary action as an antihistamine involves blocking the H1 receptor, which helps alleviate symptoms of allergic reactions and motion sickness. Additionally, its anticholinergic effects reduce vestibular stimulation by inhibiting the muscarinic acetylcholine receptors, thereby decreasing nausea and vomiting associated with motion sickness .

The drug's effects on the central nervous system can lead to side effects such as drowsiness and dizziness, which are common among many antihistamines . Furthermore, buclizine has been shown to reduce labyrinth excitability, making it effective for patients suffering from vestibular disorders .

Buclizine can be synthesized through various chemical methods, often involving the reaction of piperazine derivatives with substituted benzyl halides. A typical synthesis route involves:

  • Formation of Piperazine Derivative: Starting with piperazine, a substituted benzyl chloride (such as p-tert-butylbenzyl chloride) is reacted under basic conditions.
  • N-Alkylation: The reaction proceeds through nucleophilic substitution, leading to the formation of the desired piperazine derivative.
  • Purification: The product is then purified through crystallization or chromatography techniques to obtain buclizine in its pure form.

Specific reaction conditions such as temperature, solvent choice, and reaction time can vary based on desired yield and purity.

Buclizine is primarily used for:

  • Motion Sickness: It is effective in preventing nausea and vomiting associated with travel.
  • Allergic Conditions: Buclizine can be prescribed for allergic reactions where antihistaminic action is required.
  • Postoperative Nausea: It may also be utilized to manage nausea following surgical procedures.

Due to its sedative properties, buclizine may also be used off-label in some cases for anxiety management .

Studies have indicated that buclizine can interact with other medications due to its pharmacological properties. Notably:

  • CNS Depressants: Concurrent use with other central nervous system depressants (such as alcohol or benzodiazepines) may enhance sedative effects.
  • Anticholinergic Drugs: Combining buclizine with other anticholinergic agents may increase the risk of side effects like dry mouth or urinary retention .

Careful consideration of these interactions is crucial when prescribing buclizine alongside other medications.

Buclizine shares similarities with several other antihistamines and anticholinergic medications. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Feature
DimenhydrinateC_{24}H_{34}ClN_{2}O_{3}Motion sicknessCombination of an antihistamine and a stimulant
MeclizineC_{25}H_{27}ClN_{2}Motion sicknessLess sedative effect compared to buclizine
PromethazineC_{17}H_{20}N_{2}SAllergies, nauseaStronger sedative properties
CyclizineC_{24}H_{30}ClNMotion sicknessMore potent anticholinergic effects

Buclizine stands out due to its dual action as both an antihistamine and an anticholinergic agent, providing a broader therapeutic effect compared to many of its counterparts . Its unique chemical structure contributes to its efficacy in treating specific conditions like motion sickness while minimizing certain side effects associated with other similar compounds.

Physical Description

Liquid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Exact Mass

432.2332268 g/mol

Monoisotopic Mass

432.2332268 g/mol

Boiling Point

218 °C

Heavy Atom Count

31

LogP

7.1
7.1

Appearance

Solid powder

UNII

UFN4445AF2
1178B2VD9B
0C94V6X681

Related CAS

129-74-8 (di-hydrochloride)

Drug Indication

For prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo (dizziness caused by other medical problems).

Pharmacology

Buclizine is a piperazine-derivative antihistamine used as an antivertigo/antiemetic agent. Buclizine is used in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus. Although the mechanism by which buclizine exerts its antiemetic and antivertigo effects has not been fully elucidated, its central anticholinergic properties are partially responsible. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone. It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects.
Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.

MeSH Pharmacological Classification

Histamine Antagonists

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE01 - Buclizine

Mechanism of Action

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

163837-51-2
163837-52-3
82-95-1

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.

Metabolism Metabolites

Hepatic.

Wikipedia

Buclizine

Use Classification

Pharmaceuticals

Dates

Last modified: 09-13-2023
Babu TA: Buclizine is back again! This time as a pediatric appetite stimulant. Indian J Pharmacol. 2011 Apr;43(2):219. doi: 10.4103/0253-7613.77383. [PMID:21572667]
Adam EI: A treatment for the acute migraine attack. J Int Med Res. 1987 Mar-Apr;15(2):71-5. doi: 10.1177/030006058701500202. [PMID:3556262]
DURHAM MP: Clinical trial of buclizine hydrochloride for vomiting of pregnancy. Br Med J. 1956 Dec 1;2(5004):1276-7. doi: 10.1136/bmj.2.5004.1276. [PMID:13374321]
FDA approval: Buclizine
HMDB: Buclizine

Explore Compound Types